Cas no 2023603-05-4 (1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine)

1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine Chemical and Physical Properties
Names and Identifiers
-
- 1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine
- 2023603-05-4
- EN300-1111092
-
- Inchi: 1S/C10H19N3O/c1-5-9(14-4)6-13-8(3)10(11)7(2)12-13/h9H,5-6,11H2,1-4H3
- InChI Key: MYHWRBGIBYYKTJ-UHFFFAOYSA-N
- SMILES: O(C)C(CC)CN1C(C)=C(C(C)=N1)N
Computed Properties
- Exact Mass: 197.152812238g/mol
- Monoisotopic Mass: 197.152812238g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 53.1Ų
- XLogP3: 1.1
1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1111092-10g |
1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2023603-05-4 | 95% | 10g |
$4545.0 | 2023-10-27 | |
Enamine | EN300-1111092-0.05g |
1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2023603-05-4 | 95% | 0.05g |
$888.0 | 2023-10-27 | |
Enamine | EN300-1111092-5g |
1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2023603-05-4 | 95% | 5g |
$3065.0 | 2023-10-27 | |
Enamine | EN300-1111092-5.0g |
1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2023603-05-4 | 5g |
$3770.0 | 2023-06-10 | ||
Enamine | EN300-1111092-1g |
1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2023603-05-4 | 95% | 1g |
$1057.0 | 2023-10-27 | |
Enamine | EN300-1111092-0.1g |
1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2023603-05-4 | 95% | 0.1g |
$930.0 | 2023-10-27 | |
Enamine | EN300-1111092-0.25g |
1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2023603-05-4 | 95% | 0.25g |
$972.0 | 2023-10-27 | |
Enamine | EN300-1111092-2.5g |
1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2023603-05-4 | 95% | 2.5g |
$2071.0 | 2023-10-27 | |
Enamine | EN300-1111092-0.5g |
1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2023603-05-4 | 95% | 0.5g |
$1014.0 | 2023-10-27 | |
Enamine | EN300-1111092-1.0g |
1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine |
2023603-05-4 | 1g |
$1299.0 | 2023-06-10 |
1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine Related Literature
-
Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
-
Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
-
Florian Oliva,Laia Arqués,Laura Acebo,Maxim Guc,Yudania Sánchez,Xavier Alcobé,Edgardo Saucedo,Victor Izquierdo-Roca J. Mater. Chem. A, 2017,5, 23863-23871
-
Jacek Lipkowski Phys. Chem. Chem. Phys., 2010,12, 13874-13887
Additional information on 1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine
Introduction to 1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS No. 2023603-05-4)
1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine, with the CAS number 2023603-05-4, is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound belongs to the class of pyrazoles, which are known for their diverse biological activities, including anti-inflammatory, analgesic, and anti-cancer properties. The unique structure of 1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine makes it a promising candidate for further investigation and potential therapeutic applications.
The chemical structure of 1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine features a pyrazole ring substituted with a 2-methoxybutyl group and two methyl groups at positions 3 and 5. The presence of these substituents imparts specific physicochemical properties to the molecule, such as solubility, stability, and bioavailability. These properties are crucial for optimizing the compound's performance in various biological assays and in vivo studies.
Recent research has focused on the potential therapeutic applications of pyrazole derivatives, particularly in the treatment of inflammatory diseases and cancer. Studies have shown that certain pyrazole compounds exhibit potent anti-inflammatory effects by inhibiting key enzymes involved in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, some pyrazoles have demonstrated anti-cancer activities by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
In the context of 1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine, preliminary studies have indicated its potential as an anti-inflammatory agent. In vitro assays have shown that this compound effectively inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Furthermore, in vivo studies using animal models of inflammation have demonstrated that 1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine significantly reduces inflammation markers and improves disease symptoms.
Beyond its anti-inflammatory properties, 1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine has also shown promise in cancer research. Initial investigations have revealed that this compound can induce apoptosis in human colon cancer cells by activating caspase-dependent pathways. Additionally, it has been observed to inhibit the growth of breast cancer cells by downregulating key oncogenes such as HER2 and Bcl-2. These findings suggest that 1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine may have a dual therapeutic potential as an anti-inflammatory and anti-cancer agent.
The pharmacokinetic profile of 1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine is another important aspect being studied to optimize its therapeutic use. Preliminary data indicate that this compound has favorable oral bioavailability and a reasonable half-life, making it suitable for further development as an oral medication. However, more detailed pharmacokinetic studies are needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
In conclusion, 1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine (CAS No. 2023603-05-4) is a promising compound with potential therapeutic applications in the treatment of inflammatory diseases and cancer. Ongoing research aims to further elucidate its mechanism of action and optimize its pharmacological properties for clinical use. As new findings emerge from preclinical studies and clinical trials, this compound may pave the way for innovative treatments in the future.
2023603-05-4 (1-(2-methoxybutyl)-3,5-dimethyl-1H-pyrazol-4-amine) Related Products
- 392300-68-4(N-(5-{2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethylsulfanyl}-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide)
- 1341975-29-8(3-(2,2-dimethoxyethyl)aminopropanoic acid)
- 2112145-27-2(Methyl 2-amino-3-(5-bromo-2,3-difluoro-4-hydroxyphenyl)propanoate)
- 19084-28-7(Pyrimidine, 4-(3-thienyl)-)
- 941912-48-7(2-(2-oxopyrrolidin-1-yl)sulfonyl-9,10-dihydroanthracene-9,10-dione)
- 2229552-35-4(2-(4-bromo-3,5-dimethoxyphenyl)-2-methyloxirane)
- 1043884-49-6(19-Azido-2,5,8,11,14,17-hexaoxanonadecane)
- 1807295-91-5(6-Cyano-2-ethyl-3-methoxybenzoic acid)
- 1257223-69-0(Fmoc-NH-PEG25-CH2CH2COOH)
- 1125702-54-6((7,8-Difluoro-2-methoxyquinolin-4-yl)methanol)



